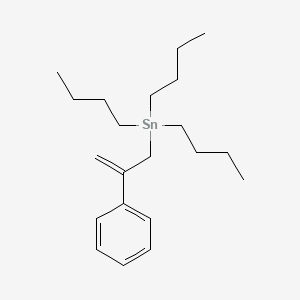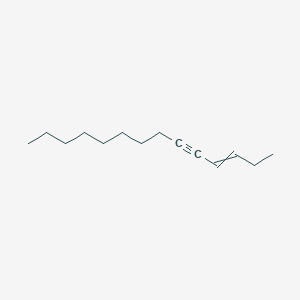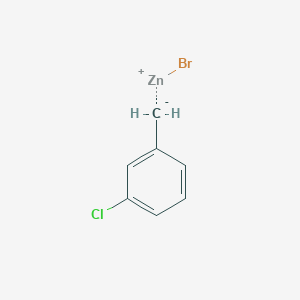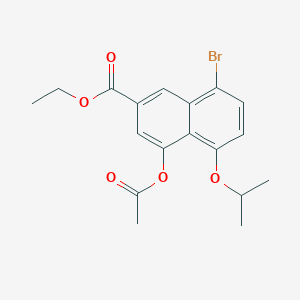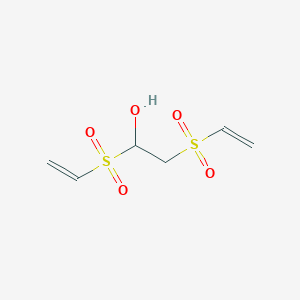![molecular formula C22H22O B14263313 4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol CAS No. 188753-63-1](/img/no-structure.png)
4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol is an organic compound with the molecular formula C22H22O. It is a phenolic compound characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. This compound is known for its unique structural features, which include a phenyl group substituted at the para position with a 1-phenylethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chlorophenol with 1-phenylethyl chloride in the presence of a strong base such as sodium hydroxide. The reaction proceeds through the formation of a Meisenheimer complex, followed by elimination of the halide ion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are often employed to improve reaction efficiency and reduce by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced aromatic rings.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The aromatic rings can participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding .
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A simpler compound with a single hydroxyl group attached to an aromatic ring.
4-(1-Methyl-1-phenylethyl)phenol: Similar structure but with a methyl group instead of a phenylethyl group.
2,4,6-Tris(1-phenylethyl)phenol: Contains three phenylethyl groups attached to the aromatic ring.
Uniqueness
4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and other scientific fields .
Propiedades
| 188753-63-1 | |
Fórmula molecular |
C22H22O |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
4-[1-[4-(1-phenylethyl)phenyl]ethyl]phenol |
InChI |
InChI=1S/C22H22O/c1-16(18-6-4-3-5-7-18)19-8-10-20(11-9-19)17(2)21-12-14-22(23)15-13-21/h3-17,23H,1-2H3 |
Clave InChI |
IZIUEGNREMIBGB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)C(C)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)
